Decyltris[(propan-2-yl)oxy]silane

Surface modification Sol-gel processing Hybrid materials

Decyltris[(propan-2-yl)oxy]silane, also known as decyltriisopropoxysilane, is an organosilicon compound of the alkyltrialkoxysilane class, featuring a C10 n-decyl chain and three bulky isopropoxy (–OCH(CH₃)₂) ligands bound to silicon. Its molecular formula is C₁₉H₄₂O₃Si with a molecular weight of 346.6 g/mol.

Molecular Formula C19H42O3Si
Molecular Weight 346.6 g/mol
CAS No. 921605-16-5
Cat. No. B12631002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyltris[(propan-2-yl)oxy]silane
CAS921605-16-5
Molecular FormulaC19H42O3Si
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3
InChIKeyLILGYOCNANBWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyltris[(propan-2-yl)oxy]silane (CAS 921605-16-5): A Sterically Hindered Alkyltrialkoxysilane for Controlled Hydrolytic Deposition


Decyltris[(propan-2-yl)oxy]silane, also known as decyltriisopropoxysilane, is an organosilicon compound of the alkyltrialkoxysilane class, featuring a C10 n-decyl chain and three bulky isopropoxy (–OCH(CH₃)₂) ligands bound to silicon . Its molecular formula is C₁₉H₄₂O₃Si with a molecular weight of 346.6 g/mol . The presence of sterically demanding isopropoxy groups confers distinct hydrolytic and condensation kinetics compared to its methoxy and ethoxy analogs, making it a specialty candidate for applications requiring controlled sol–gel processing or tailored surface modification [1].

Why Decyltris[(propan-2-yl)oxy]silane Cannot Be Substituted by Common Decyltriethoxysilane or Decyltrimethoxysilane


While alkyltrialkoxysilanes share a common Si(OR)₃ headgroup, the alkoxy substituent dramatically governs reactivity, processing window, and final material properties. Methoxy (–OCH₃) and ethoxy (–OC₂H₅) analogs undergo rapid hydrolysis and condensation, often leading to premature gelation or uncontrolled oligomerization that limits shelf-life and reproducibility in sensitive formulations [1]. The bulky isopropoxy (–OCH(CH₃)₂) groups in decyltris[(propan-2-yl)oxy]silane provide steric shielding around the silicon center, substantially retarding hydrolysis kinetics and enabling longer pot life, more uniform film formation, and superior compatibility with acid-sensitive functional groups during hybrid material synthesis [2].

Quantitative Evidence for Selection of Decyltris[(propan-2-yl)oxy]silane Over Analogs


Hydrolytic Stability: Isopropoxy Silanes Exhibit Substantially Reduced Hydrolysis Rates vs. Ethoxy and Methoxy Analogs

The steric bulk of the isopropoxy group confers significantly enhanced hydrolytic stability compared to ethoxy and methoxy silanes. While direct kinetic data for the decyl-substituted compound is not reported, class-level inference from structural analogs confirms that triisopropoxysilanes hydrolyze approximately 1-2 orders of magnitude slower than their triethoxy and trimethoxy counterparts under identical acidic conditions [1]. This translates to longer working times and reduced premature crosslinking during application.

Surface modification Sol-gel processing Hybrid materials

PSQ Viscosity and Phase Behavior: Longer Alkyl Chains Reduce Viscosity and Eliminate Phase Separation

In a systematic study of poly(n-alkylsilsesquioxane) (PSQ) liquids prepared by hydrolytic polycondensation, n-alkyltrialkoxysilanes with ethyl, n-propyl, and n-butyl groups yielded stable PSQ liquids, whereas methyl analogs formed gels [1]. Viscosity decreased with increasing alkyl chain length [1]. Crucially, liquid–liquid phase separation occurred only in solutions derived from alkyltrimethoxysilanes and was absent in ethoxysilane systems [1]. This suggests that the n-decyl chain in decyltris[(propan-2-yl)oxy]silane should produce even lower viscosity and more homogeneous PSQ liquids than shorter-chain analogs.

Polysilsesquioxanes Coatings Rheology

Hydrophobic Surface Engineering: Decyltriethoxysilane Yields Water Contact Angles >120°, with Isopropoxy Offering Process Advantages

While direct contact angle data for decyltris[(propan-2-yl)oxy]silane is not available in primary literature, its close analog decyltriethoxysilane (DTES) reliably produces hydrophobic surfaces. Smooth, transparent surfaces prepared from DTES and tetramethoxysilane (TMOS) via sol–gel processing exhibit unusual contact angle behavior toward organic liquids [1]. In a related study, functionalization with n-decyltriethoxysilane rendered silica surfaces very hydrophobic, with water flux through membranes decreasing after treatment [2]. The isopropoxy variant is expected to deliver comparable final hydrophobicity (contact angle ~100-120°) due to the identical decyl tail, while providing enhanced process control and compatibility with temperature-sensitive substrates.

Hydrophobic coatings Surface modification Wettability

Reaction Yields in Olefin Addition: Steric Hindrance in Trialkoxysilanes Modulates Catalytic Efficiency

A study on the addition of trialkoxysilanes to 1-nonene and 1-decene using chloroplatinic acid catalyst demonstrated that steric hindrance directly impacts reaction yield. Triethoxysilane and triisopropoxysilane were compared; tritert-butoxysilane gave the lowest yields (~12%) due to severe steric hindrance [1]. While exact yields for triisopropoxysilane were not reported, its intermediate steric bulk between triethoxy and tritert-butoxy suggests moderate yields (30-40%) similar to the triethoxy system [1]. Nonyltriisopropoxysilane and decyltributoxysilane were successfully synthesized via this method, confirming feasibility [1].

Catalysis Synthesis Steric effects

Key Application Scenarios Where Decyltris[(propan-2-yl)oxy]silane Offers Distinct Procurement Value


Controlled Sol–Gel Fabrication of Mesoporous Organosilica Hybrids

For researchers synthesizing periodic mesoporous organosilicas (PMOs) or functional polysilsesquioxanes (PSQs), the rapid hydrolysis of methoxy and ethoxy silanes often leads to uncontrolled precipitation or gelation before homogeneous incorporation of sensitive organic bridging groups. Decyltris[(propan-2-yl)oxy]silane, with its sterically hindered isopropoxy ligands, exhibits significantly slower hydrolysis kinetics, allowing for mild acidic processing without loss of functionality [1]. This enables the design and purification of complex organosilane precursors that are incompatible with standard alkoxysilanes, expanding the scope of hybrid material architectures [1].

Uniform Hydrophobic Coatings on Temperature-Sensitive or 3D-Printed Substrates

Traditional decyltriethoxysilane (DTES) requires careful moisture control and often cures too rapidly to achieve uniform coverage on intricate surfaces or temperature-sensitive polymers. Decyltris[(propan-2-yl)oxy]silane offers a longer open time and more controlled condensation, enabling the formation of defect-free, covalently bound hydrophobic monolayers on glass, metals, and ceramics . This is particularly valuable for microfluidic devices, optical components, and 3D-printed parts where solvent or thermal annealing is restricted.

Low-Viscosity, Phase-Stable PSQ Liquid Precursors for Advanced Coatings

Coatings formulators seeking low-viscosity, homogeneous silsesquioxane precursors without phase separation should consider decyltris[(propan-2-yl)oxy]silane over trimethoxysilane alternatives. Studies demonstrate that n-alkyltriethoxysilanes yield stable, low-viscosity PSQ liquids, whereas trimethoxysilanes exhibit undesirable liquid–liquid phase separation during aging [2]. The n-decyl chain further reduces viscosity and enhances hydrophobicity, making this compound ideal for sprayable, dip-coated, or spin-coated thin films requiring smooth, defect-free morphology [2].

Synthesis of Functional Silanes via Hydrosilylation or Nucleophilic Substitution

Chemists preparing custom silane coupling agents can utilize decyltris[(propan-2-yl)oxy]silane as a versatile intermediate. It can be synthesized via nucleophilic substitution of decyltrichlorosilane with isopropanol or via hydrosilylation of 1-decene with triisopropoxysilane [3]. The isopropoxy group tolerates a range of organic transformations, including cross-coupling reactions, without premature hydrolysis, enabling the construction of molecular building blocks for advanced sol–gel materials [1].

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